(3'-Ethoxy-biphenyl-2-yl)-acetic acid
Description
BenchChem offers high-quality (3'-Ethoxy-biphenyl-2-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3'-Ethoxy-biphenyl-2-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(3-ethoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-19-14-8-5-7-12(10-14)15-9-4-3-6-13(15)11-16(17)18/h3-10H,2,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWLVHGSTUVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374466 | |
| Record name | (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-68-2 | |
| Record name | 3′-Ethoxy[1,1′-biphenyl]-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Ethoxy[1,1'-biphenyl]-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3'-Ethoxy-biphenyl-2-yl)-acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
Introduction
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a biphenylacetic acid derivative. Biphenylacetic acid and its analogues are an important class of compounds in medicinal chemistry, often exhibiting anti-inflammatory properties. For instance, Felbinac, or 4-biphenylacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle inflammation and arthritis.[1] The synthesis of such molecules is of significant interest to researchers in drug discovery and development. This guide provides a detailed, technically-grounded pathway for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, designed for an audience of researchers, scientists, and drug development professionals. The proposed synthesis is based on established and robust chemical transformations, with a focus on explaining the rationale behind the chosen experimental conditions.
The overall synthetic strategy involves a two-step process:
-
Formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction to produce the ethyl ester of the target molecule.
-
Hydrolysis of the ethyl ester to yield the final carboxylic acid product.
This approach is advantageous due to the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis.
Synthesis Pathway Overview
The synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid can be efficiently achieved through a convergent approach, as illustrated in the workflow diagram below. The key step is the palladium-catalyzed Suzuki-Miyaura coupling of commercially available starting materials: ethyl (2-bromophenyl)acetate and (3-ethoxyphenyl)boronic acid. The resulting ester is then hydrolyzed to afford the final product.
Caption: Overall workflow for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Part 1: Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] In this synthesis, it is employed to construct the central biphenyl scaffold of the target molecule.
Mechanistic Insight
The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (ethyl (2-bromophenyl)acetate) to form a Pd(II) complex.
-
Transmetalation: The organoborane ( (3-ethoxyphenyl)boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[1][2][3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl (2-bromophenyl)acetate | 243.10 | 10.0 | 2.43 g |
| (3-ethoxyphenyl)boronic acid | 165.99 | 12.0 | 1.99 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.3 | 347 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 50 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl (2-bromophenyl)acetate (10.0 mmol), (3-ethoxyphenyl)boronic acid (12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.3 mmol).
-
Add the solvent mixture of toluene (50 mL), ethanol (10 mL), and the aqueous solution of potassium carbonate (20.0 mmol in 10 mL of water).
-
De-gas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester.
Rationale for Experimental Choices:
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive aryl bromide.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, though other palladium catalysts can also be employed.[2]
-
Base and Solvent System: The base is crucial for the transmetalation step. The two-phase solvent system (toluene/water) with a phase-transfer co-solvent (ethanol) is effective for this type of reaction.
Part 2: Hydrolysis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[4][5]
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester | 284.34 | 8.0 | 2.27 g |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 640 mg |
| Ethanol | - | - | 40 mL |
| Water | - | - | 10 mL |
| 2M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve the (3'-Ethoxy-biphenyl-2-yl)-acetic acid ethyl ester (8.0 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (16.0 mmol) in water (10 mL).
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water.
-
Wash the aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 2M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Rationale for Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.
-
Acidification: Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the final carboxylic acid product.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. By leveraging the power of the Suzuki-Miyaura cross-coupling, the biphenyl core is constructed with high efficiency. The subsequent hydrolysis is a straightforward and high-yielding transformation. This guide offers a solid foundation for researchers to synthesize this and other similar biphenylacetic acid derivatives for further investigation in drug discovery and development programs.
References
- US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
-
Organic Syntheses Procedure. URL: [Link]
- CN104086394A - Preparation method of felbinac - Google Patents.
-
Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. URL: [Link]
-
Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system - Taylor & Francis. URL: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. URL: [Link]
-
SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives Angelika E. Schneider, Tam - The Royal Society of Chemistry. URL: [Link]
-
Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. URL: [Link]
- US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents.
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap. URL: [Link]
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-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. URL: [Link]
-
Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential | Request PDF - ResearchGate. URL: [Link]
-
On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. URL: [Link]
- US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents.
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rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid - PMC - PubMed Central. URL: [Link]
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4-Biphenylylacetic acid ethyl ester | C16H16O2 | CID 26436 - PubChem. URL: [Link]
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Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate. URL: [Link]
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An In-depth Technical Guide to the Solubility Profile of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
Introduction to (3'-Ethoxy-biphenyl-2-yl)-acetic acid and the Imperative of Solubility
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a biphenyl acetic acid derivative. Structurally, it shares a core motif with several non-steroidal anti-inflammatory drugs (NSAIDs), such as Felbinac, suggesting its potential exploration in similar therapeutic areas. The journey of any potential drug candidate from the laboratory to clinical application is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of success. Poor solubility can lead to low and erratic absorption, diminishing the therapeutic efficacy and complicating dose-response studies. Therefore, a thorough characterization of a compound's solubility is not merely a perfunctory step but a foundational element of its development profile.
Predicted Physicochemical Properties and Solubility Profile
In the absence of direct experimental data, a predictive analysis based on the compound's constituent functional groups provides a valuable preliminary assessment.
The structure of (3'-Ethoxy-biphenyl-2-yl)-acetic acid features a carboxylic acid group, an ethoxy group, and a biphenyl core. The interplay of these components dictates its solubility behavior. The carboxylic acid moiety introduces a polar, ionizable center, suggesting that aqueous solubility will be highly dependent on pH. The biphenyl and ethoxy groups, conversely, contribute to the molecule's lipophilicity, which will favor solubility in organic solvents.
A comparison with the isomeric compound Felbinac (4-Biphenylacetic acid) is instructive. Felbinac is known to be poorly soluble in water. Given the structural similarities, it is reasonable to predict that (3'-Ethoxy-biphenyl-2-yl)-acetic acid will also exhibit low aqueous solubility, particularly at acidic pH.
| Property | Predicted Value for (3'-Ethoxy-biphenyl-2-yl)-acetic acid | Rationale / Comparative Data |
| Molecular Formula | C₁₆H₁₆O₃ | Based on chemical structure. |
| Molecular Weight | 256.3 g/mol | Calculated from the molecular formula. |
| Predicted pKa | ~4-5 | The carboxylic acid group is expected to have a pKa in this range, similar to other aryl-acetic acids like Felbinac (predicted pKa ~4.29).[1] |
| Predicted LogP | >3 | The large, non-polar biphenyl structure and the ethoxy group suggest significant lipophilicity. |
| Aqueous Solubility | Low | By analogy to Felbinac, which has a water solubility of 39.27 mg/L.[1] Expected to be pH-dependent, increasing at pH > pKa. |
| Organic Solvent Solubility | Moderate to High | The lipophilic nature suggests good solubility in solvents like DMSO, methanol, and acetonitrile. Felbinac is soluble in DMSO at 50 mg/mL and slightly soluble in methanol and acetonitrile.[1][2] |
Experimental Determination of Solubility: Protocols and Rationale
To move beyond prediction, rigorous experimental measurement is essential. The choice between thermodynamic and kinetic solubility assays is dictated by the stage of drug development. Kinetic solubility is often employed for high-throughput screening in early discovery, while thermodynamic solubility is the definitive measure required for later-stage development and formulation.[3][4]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a solvent.[5][6]
-
Preparation: Add an excess amount of solid (3'-Ethoxy-biphenyl-2-yl)-acetic acid to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels). The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium with a saturated solution.[5]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3] The time to reach equilibrium can vary and should ideally be confirmed by taking measurements at multiple time points until the concentration plateaus.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7]
-
Solid-State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form (polymorphism) during the experiment.
Caption: High-throughput workflow for kinetic solubility determination.
Factors Influencing Solubility and Mitigation Strategies
Several factors can significantly impact the measured solubility of (3'-Ethoxy-biphenyl-2-yl)-acetic acid:
-
pH: As a carboxylic acid, its aqueous solubility is expected to be minimal at low pH (when the molecule is protonated and neutral) and increase significantly as the pH rises above its pKa, leading to the formation of the more soluble carboxylate salt. When determining solubility, it is crucial to measure it across a physiologically relevant pH range (e.g., 1.2 to 7.4). [8]* Temperature: Solubility is temperature-dependent. The van't Hoff equation can be used to describe this relationship, and measuring solubility at different temperatures can provide insight into the thermodynamics of the dissolution process. [9]* Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in solubility experiments.
Should (3'-Ethoxy-biphenyl-2-yl)-acetic acid prove to have low solubility, various formulation strategies can be explored, such as salt formation (creating a more soluble salt of the carboxylic acid), the use of co-solvents, or the preparation of amorphous solid dispersions.
Conclusion
While direct experimental solubility data for (3'-Ethoxy-biphenyl-2-yl)-acetic acid is currently unavailable, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be a lipophilic compound with low, pH-dependent aqueous solubility and higher solubility in organic solvents. This guide provides the detailed, validated protocols for the precise experimental determination of both its thermodynamic and kinetic solubility. The generation of such empirical data is a critical and indispensable step in advancing the research and development of this compound for any potential therapeutic application.
References
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Thakral, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
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YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
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Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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ResearchGate. Predict solubility of organic compounds? [Link]
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PubChem. Acetic acid, (2-ethoxy-3-methoxyphenyl)-, 2-benzylhydrazide. [Link]
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World Health Organization (WHO). Annex 4. [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
-
Alchem Pharmtech. CAS 14676-52-9 | 2-([1,1'-Biphenyl]-2-yl)acetic acid. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
- Google Patents. US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
-
YouTube. Solubility of Organic Compounds. [Link]
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NIH. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
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Wikipedia. Biphenyl. [Link]
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MOLBASE. ethoxy-diphenyl-acetic acid-[ethyl-(2-dimethylamino-ethyl)-amide]. [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, with the biphenyl acetic acid scaffold being particularly prominent in a variety of biologically active compounds.[1][2] (3'-Ethoxy-biphenyl-2-yl)-acetic acid is a valuable intermediate and building block in the development of novel therapeutics. This application note provides a detailed, two-step protocol for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction.[3][4]
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, catalyzed by a palladium complex.[4] Its mild reaction conditions, tolerance of a wide range of functional groups, and high yields make it an ideal choice for complex organic syntheses.[3][4] This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for obtaining the target compound with high purity.
Overall Synthetic Scheme
The synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid is achieved in two primary steps: a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a saponification (ester hydrolysis) to yield the final carboxylic acid.
Figure 1: Overall two-step synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Part 1: Suzuki-Miyaura Cross-Coupling of Methyl (2-bromophenyl)acetate and (3-ethoxyphenyl)boronic acid
This initial step constructs the biphenyl backbone of the target molecule. Methyl (2-bromophenyl)acetate is used as the aryl halide coupling partner. The methyl ester serves as a protecting group for the carboxylic acid functionality, which might otherwise interfere with the coupling reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl (2-bromophenyl)acetate | 229.07 | 2.29 g | 10.0 |
| 3-Ethoxyphenylboronic acid | 165.99 | 1.83 g | 11.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.23 g | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| 1,4-Dioxane | - | 40 mL | - |
| Deionized Water | - | 10 mL | - |
Experimental Protocol
Figure 2: Workflow for the Suzuki-Miyaura Cross-Coupling reaction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl (2-bromophenyl)acetate (2.29 g, 10.0 mmol), 3-ethoxyphenylboronic acid (1.83 g, 11.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.
-
Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-16 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, methyl (3'-ethoxy-biphenyl-2-yl)acetate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.
Part 2: Saponification of Methyl (3'-ethoxy-biphenyl-2-yl)acetate
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is achieved through saponification, which involves treating the ester with a strong base, followed by acidification.[5][6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl (3'-ethoxy-biphenyl-2-yl)acetate | 270.31 | 2.70 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Methanol | - | 30 mL | - |
| Deionized Water | - | 10 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - |
Experimental Protocol
Figure 3: Workflow for the Saponification reaction.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl (3'-ethoxy-biphenyl-2-yl)acetate (2.70 g, 10.0 mmol) in a mixture of methanol (30 mL) and deionized water (10 mL).
-
Base Addition: Add sodium hydroxide (0.80 g, 20.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the ester is fully consumed.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.
-
Workup: Dilute the remaining aqueous residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a solid.
Characterization
The identity and purity of the synthesized (3'-Ethoxy-biphenyl-2-yl)-acetic acid should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
References
Sources
Application Note & Protocol Guide: In Vitro Characterization of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the novel compound, (3'-Ethoxy-biphenyl-2-yl)-acetic acid. In the absence of pre-existing biological data for this specific molecule, we propose a scientifically rigorous and efficient screening cascade to elucidate its potential biological activity. This guide is centered on the hypothesis that the compound may interact with the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in metabolism, inflammation, and cellular differentiation. The protocols detailed herein are designed to be self-validating and provide a clear, step-by-step workflow from initial target binding to functional cellular responses.
Introduction: A Strategic Approach to Novel Compound Characterization
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a robust in vitro characterization strategy. For a compound like (3'-Ethoxy-biphenyl-2-yl)-acetic acid, which possesses structural motifs reminiscent of known bioactive molecules, a targeted yet comprehensive screening approach is paramount. Biphenyl structures are prevalent in various approved drugs, and the acetic acid moiety can facilitate interactions with protein binding pockets.
Given these characteristics, a plausible and high-value target to investigate is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. It is the molecular target for the thiazolidinedione class of antidiabetic drugs. Therefore, determining if (3'-Ethoxy-biphenyl-2-yl)-acetic acid acts as an agonist, antagonist, or partial agonist of PPARγ is a critical first step in understanding its pharmacological potential.
This guide outlines a three-tiered in vitro assay cascade designed to comprehensively profile the activity of (3'-Ethoxy-biphenyl-2-yl)-acetic acid at PPARγ.
Tier 1: Target Engagement - Does the compound bind to PPARγ?
-
Assay: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay.
Tier 2: Functional Activity - Does binding elicit a cellular response?
-
Assay: PPARγ Luciferase Reporter Gene Assay.
Tier 3: Downstream Cellular Effects - What are the consequences of receptor activation/inhibition?
-
Assay 1: Adipocyte Differentiation Assay.
-
Assay 2: Cytotoxicity Assessment (MTT Assay).
This structured approach ensures a logical progression of experiments, where each tier of data informs the decision to proceed to the next, optimizing resource allocation and accelerating the discovery process.
Tier 1: Assessing Target Engagement with TR-FRET
The initial and most fundamental question is whether (3'-Ethoxy-biphenyl-2-yl)-acetic acid physically interacts with the PPARγ protein. The TR-FRET competitive binding assay is a sensitive and high-throughput method to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle of the TR-FRET Competitive Binding Assay
This assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled PPARγ ligand (tracer). If the test compound binds to the PPARγ-LBD, it will displace the fluorescent tracer, leading to a decrease in the FRET signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for the TR-FRET PPARγ Competitive Binding Assay.
Detailed Protocol: TR-FRET Competitive Binding Assay
Materials:
-
GST-tagged human PPARγ-LBD
-
Fluorescently labeled PPARγ tracer (e.g., Fluormone™ Pan-PPAR Green)
-
Terbium-labeled anti-GST antibody
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
Rosiglitazone (positive control agonist)
-
GW9662 (positive control antagonist)
-
Assay Buffer (e.g., TR-FRET buffer kit)
-
Low-volume 384-well assay plates (e.g., white, non-binding surface)
-
TR-FRET enabled microplate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of (3'-Ethoxy-biphenyl-2-yl)-acetic acid in DMSO, starting at a high concentration (e.g., 1 mM). Prepare similar dilution series for Rosiglitazone and GW9662.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of each compound dilution and controls (DMSO for no inhibition, high concentration of Rosiglitazone for maximal displacement) into the wells of the 384-well plate.
-
Assay Mix Preparation: Prepare the assay mix containing the GST-PPARγ-LBD, fluorescent tracer, and terbium-labeled anti-GST antibody in the assay buffer according to the manufacturer's recommendations (e.g., from a kit like LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit).
-
Assay Initiation: Dispense the assay mix into all wells of the assay plate.
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Data Acquisition: Read the plate using a TR-FRET microplate reader, measuring the emission at both the terbium donor wavelength (e.g., ~620 nm) and the tracer acceptor wavelength (e.g., ~665 nm).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 620 nm) for each well.
-
Normalize the data to the controls (0% and 100% inhibition).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
| Compound | IC50 (µM) | Interpretation |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid | TBD | A lower IC50 value indicates a higher binding affinity to PPARγ. |
| Rosiglitazone (Control Agonist) | ~0.1 - 1 | Confirms the validity of the assay and provides a benchmark for potency. |
| GW9662 (Control Antagonist) | ~0.1 - 1 | Demonstrates that the assay can detect compounds that bind to the receptor. |
Trustworthiness Check: Consistent performance of positive controls (Rosiglitazone, GW9662) and a low Z'-factor for the assay are critical for validating the results. It is important to use consistent instrument parameters for all experiments to ensure reproducibility.
Tier 2: Assessing Functional Activity with a Luciferase Reporter Assay
Demonstrating binding is the first step; the next is to determine if this binding event leads to a functional consequence, i.e., activation or inhibition of the receptor's transcriptional activity. A cell-based luciferase reporter assay is the gold standard for this purpose.
Principle of the Luciferase Reporter Assay
This assay utilizes a host cell line (e.g., HEK293) that has been engineered to express the human PPARγ protein. These cells also contain a reporter construct where the firefly luciferase gene is under the control of a promoter containing PPAR response elements (PPREs). If the test compound activates PPARγ, the receptor will bind to the PPREs and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of PPARγ activation. To test for antagonistic activity, the compound is co-incubated with a known agonist, and a reduction in the luciferase signal is measured.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the PPARγ Luciferase Reporter Gene Assay.
Detailed Protocol: Luciferase Reporter Assay
Materials:
-
PPARγ reporter cell line (e.g., INDIGO Biosciences Human PPARγ Reporter Assay Kit or BPS Bioscience PPARγ Reporter HEK293 Cell Line)
-
Cell culture medium and supplements
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
Rosiglitazone (positive control agonist)
-
GW9662 (positive control antagonist)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Plating: Seed the PPARγ reporter cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment (Agonist Mode):
-
Prepare serial dilutions of (3'-Ethoxy-biphenyl-2-yl)-acetic acid and Rosiglitazone.
-
Remove the cell culture medium and replace it with medium containing the diluted compounds.
-
Include a DMSO vehicle control.
-
-
Compound Treatment (Antagonist Mode):
-
Prepare serial dilutions of (3'-Ethoxy-biphenyl-2-yl)-acetic acid and GW9662.
-
Add the diluted compounds to the cells in combination with a concentration of Rosiglitazone that gives ~80% of its maximal effect (EC80).
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add the luciferase reagent to each well, which lyses the cells and initiates the luminescent reaction.
-
Measure the luminescence signal using a microplate luminometer.
-
-
Data Analysis:
-
For agonist mode, normalize the data to the vehicle control and plot the fold activation versus the log of the compound concentration to determine the EC50.
-
For antagonist mode, normalize the data to the Rosiglitazone control and plot the percent inhibition versus the log of the compound concentration to determine the IC50.
-
Data Presentation and Interpretation
| Compound | Agonist EC50 (µM) | Antagonist IC50 (µM) | Max Efficacy (% of Rosiglitazone) | Interpretation |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid | TBD | TBD | TBD | Determines if the compound is a full agonist, partial agonist, or antagonist. |
| Rosiglitazone (Control Agonist) | ~0.1 - 1 | N/A | 100% | Validates the agonist response of the assay. |
| GW9662 (Control Antagonist) | N/A | ~0.1 - 1 | N/A | Validates the antagonist response of the assay. |
Trustworthiness Check: A stable baseline luminescence and a robust signal-to-background ratio are essential. The activity of the positive controls should fall within a consistent, historically defined range.
Tier 3: Assessing Downstream Cellular Effects
If (3'-Ethoxy-biphenyl-2-yl)-acetic acid demonstrates functional activity in the reporter assay, the next logical step is to assess its impact on a more physiologically relevant downstream process. For PPARγ, a key function is the regulation of adipocyte differentiation.
Adipocyte Differentiation Assay
Principle: This assay uses a pre-adipocyte cell line (e.g., 3T3-L1) that can be induced to differentiate into mature, lipid-accumulating adipocytes. Activation of PPARγ is a critical event in this process. The extent of differentiation can be quantified by staining the intracellular lipid droplets with Oil Red O and measuring the absorbance.
Detailed Protocol:
-
Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence in a 24-well plate.
-
Induction of Differentiation: Two days post-confluence, replace the medium with a differentiation-inducing cocktail containing insulin, dexamethasone, and IBMX, along with serial dilutions of (3'-Ethoxy-biphenyl-2-yl)-acetic acid or Rosiglitazone.
-
Compound Treatment: After two days, replace the medium with one containing insulin and the test compounds. Replenish this medium every two days for a total of 8-10 days.
-
Staining and Quantification:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash away the excess stain and elute the retained stain with isopropanol.
-
Measure the absorbance of the eluted stain at ~520 nm.
-
-
Data Analysis: Compare the absorbance values of compound-treated wells to the vehicle control to determine the effect on adipocyte differentiation.
Cytotoxicity Assessment (MTT Assay)
Principle: It is crucial to ensure that the observed effects in the functional assays are not due to compound-induced cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Plating and Treatment: Plate the cells used in the functional assays (e.g., HEK293 or 3T3-L1) in a 96-well plate and treat with the same concentrations of (3'-Ethoxy-biphenyl-2-yl)-acetic acid as used in the primary assays for the same duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability at concentrations where functional activity is observed would indicate a cytotoxic effect.
Conclusion and Future Directions
This application note provides a structured, multi-tiered approach for the initial in vitro characterization of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, with a focus on its potential activity at the PPARγ nuclear receptor. By systematically evaluating target engagement, functional activity, and downstream cellular effects, researchers can build a comprehensive profile of this novel compound. The data generated from these assays will be instrumental in guiding subsequent lead optimization efforts and further mechanistic studies.
References
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Retrieved from [Link]
- Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid: A Research Chemical Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the research chemical (3'-Ethoxy-biphenyl-2-yl)-acetic acid. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from structurally related biphenyl acetic acid and phenoxyacetic acid derivatives to propose potential applications and detailed investigational protocols. The information herein is intended to empower researchers to explore the therapeutic potential of this compound based on established principles of medicinal chemistry and pharmacology.
Introduction and Scientific Rationale
(3'-Ethoxy-biphenyl-2-yl)-acetic acid belongs to the biphenyl carboxylic acid class of compounds. This structural motif is a well-established pharmacophore present in numerous biologically active molecules.[1] The biphenyl scaffold provides a rigid, lipophilic backbone that can be strategically functionalized to interact with various biological targets. The presence of the carboxylic acid group often imparts acidic properties, influencing solubility and potential interactions with enzyme active sites.
Based on the activities of structurally analogous compounds, (3'-Ethoxy-biphenyl-2-yl)-acetic acid is hypothesized to possess therapeutic potential in the following areas:
-
Anti-inflammatory Activity: Many biphenyl carboxylic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.[1]
-
Anticancer Activity (Vascular-Disrupting): Certain complex flavonoids and related structures have demonstrated the ability to disrupt tumor vasculature, leading to cancer cell death.[2]
-
Antimicrobial and Antifungal Activity: The biphenyl core is found in various natural and synthetic compounds with demonstrated antimicrobial and antifungal properties.[3][4]
This guide will provide detailed protocols to investigate each of these potential applications.
Physicochemical Properties and Handling
| Property | Predicted/General Value | Source/Rationale |
| Molecular Formula | C₁₆H₁₆O₃ | - |
| Molecular Weight | 256.29 g/mol | - |
| XLogP3 | ~3.5 - 4.5 | Predicted based on structural analogs |
| Hydrogen Bond Donor Count | 1 | Carboxylic acid group |
| Hydrogen Bond Acceptor Count | 3 | Carbonyl and ether oxygens |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol) | General characteristic of biphenyl carboxylic acids |
| Stability | Stable under standard laboratory conditions. Protect from light and moisture. | General chemical stability |
Stock Solution Preparation:
For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers or cell culture media should be performed to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Proposed Application 1: Anti-inflammatory Activity via COX Inhibition
Mechanistic Hypothesis
The structural similarity of (3'-Ethoxy-biphenyl-2-yl)-acetic acid to known NSAIDs suggests it may act as an inhibitor of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of COX-2 is a desirable therapeutic goal as it is primarily involved in inflammation, while COX-1 has homeostatic functions in the gastrointestinal tract and platelets.[5]
Figure 1: Proposed mechanism of COX inhibition.
Experimental Protocols
This protocol is adapted from commercially available COX inhibitor screening kits.[6][7]
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product generated from the reaction of a probe with Prostaglandin G2, the intermediate product of the COX reaction.
Materials:
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of (3'-Ethoxy-biphenyl-2-yl)-acetic acid and control inhibitors in assay buffer.
-
Assay Plate Setup:
-
Blank: Assay Buffer
-
Positive Control: COX-1 or COX-2 enzyme in Assay Buffer
-
Inhibitor Wells: COX-1 or COX-2 enzyme with various concentrations of the test compound or control inhibitors.
-
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at Ex/Em = 535/587 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
This is a classic and well-established model for evaluating the anti-inflammatory activity of novel compounds.[8][9][10][11][12]
Principle: Injection of carrageenan into the rat paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
Carrageenan
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (Indomethacin, e.g., 10 mg/kg)
-
Test Groups (various doses of (3'-Ethoxy-biphenyl-2-yl)-acetic acid)
-
-
Dosing: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Proposed Application 2: Anticancer Activity via Vascular Disruption
Mechanistic Hypothesis
Structurally related compounds, such as flavone-8-acetic acid (FAA) and its analogs, act as vascular-disrupting agents (VDAs).[2] These agents selectively damage existing tumor blood vessels, leading to a shutdown of blood flow, subsequent tumor necrosis, and inhibition of tumor growth.[13][14] The proposed mechanism involves the induction of endothelial cell apoptosis and disruption of the endothelial cell cytoskeleton.[2]
Figure 2: Hypothesized vascular-disrupting mechanism.
Experimental Protocols
This assay is a well-established method to assess a compound's effect on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[15][16][17][18][19]
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will form a network of tube-like structures. The inhibition of this process by a test compound suggests anti-angiogenic or vascular-disrupting potential.
Materials:
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel or similar basement membrane extract
-
96-well plate
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.[18]
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of the test compound.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a CO₂ incubator.
-
Imaging: Visualize and capture images of the tube networks using a phase-contrast or fluorescence microscope (if using Calcein AM).
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Several techniques can be employed to assess changes in tumor blood flow in response to treatment with a potential VDA.[20][21][22][23][24]
Principle: Direct or indirect measurement of blood perfusion within a tumor before and after administration of the test compound can demonstrate its vascular-disrupting effects.
Methods (Examples):
-
Laser Doppler Flowmetry: A non-invasive technique that provides a continuous measurement of microvascular blood flow.[20]
-
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): A powerful imaging modality that can provide detailed information on tumor vascularity and permeability.
-
Hoechst 33342 Staining: An ex vivo method where the fluorescent dye Hoechst 33342 is injected intravenously before tumor excision. The distribution of the dye within the tumor reflects the perfused areas.
General Procedure (Conceptual):
-
Tumor Model: Establish tumors in mice (e.g., subcutaneous xenografts).
-
Baseline Measurement: Measure baseline tumor blood flow using the chosen technique.
-
Treatment: Administer a single dose of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
-
Post-Treatment Measurement: Measure tumor blood flow at various time points after treatment (e.g., 1, 4, 8, 24 hours).
-
Analysis: Compare the post-treatment blood flow to the baseline measurements to determine the extent of vascular shutdown.
Proposed Application 3: Antimicrobial and Antifungal Activity
Rationale
The biphenyl scaffold is present in numerous compounds with known antimicrobial and antifungal activities.[3][4][25][26] Therefore, it is plausible that (3'-Ethoxy-biphenyl-2-yl)-acetic acid may also exhibit such properties.
Experimental Protocols
These are standard methods to quantify the antimicrobial and antifungal potency of a compound.[27][28][29][30][31]
Principle:
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28]
-
MBC/MFC: The lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
(3'-Ethoxy-biphenyl-2-yl)-acetic acid
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Spectrophotometer (plate reader)
-
Agar plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
-
MBC/MFC Determination: To determine the MBC/MFC, take an aliquot from the wells with no visible growth and plate it onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.[29]
Conclusion
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a research chemical with a promising structural scaffold. Based on the well-documented biological activities of its structural analogs, this compound warrants investigation as a potential anti-inflammatory, anticancer (vascular-disrupting), and antimicrobial agent. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these potential therapeutic applications. Rigorous experimental design and careful data interpretation will be crucial in elucidating the true pharmacological profile of this novel compound.
References
-
Gobbi, S., Belluti, F., Rampa, A., & Bisi, A. (2021). Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century. Molecules, 26(14), 4228. [Link]
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Ahmadi, M., Bekeschus, S., Weltmann, K. D., von Woedtke, T., & Wende, K. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(3), 279-297. [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14711. [Link]
-
Nishimura, T., et al. (2016). In vivo visualization method by absolute blood flow velocity based on speckle and fringe pattern using two-beam multipoint laser Doppler velocimetry. AIP Advances, 6(8), 085118. [Link]
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Ataman Kimya. Biphenyl Carboxylic Acid. [Link]
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Hajib, S., et al. (2021). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate. [Link]
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Ali, Q., Irshad, M., & Asghar, A. (2018). Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Scribd. [Link]
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Ribeiro da Silva, M. A., et al. (2004). Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry, 2(9), 1353-1358. [Link]
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Ahmadi, M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Publishing. [Link]
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Gobbi, S., et al. (2021). Flavonoid-inspired vascular disrupting agents: Exploring flavone-8-acetic acid and derivatives in the new century. IRIS - Unibo. [Link]
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Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PubMed Central. [Link]
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Asghari, M., et al. (2021). Image-Based Experimental Measurement Techniques to Characterize Velocity Fields in Blood Microflows. PubMed Central. [Link]
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Zhao, L., et al. (2017). Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed. [Link]
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Kumar, S., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]
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Tali, S. T., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Al-Ostoot, F. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
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Cell Biolabs, Inc. Endothelial Tube Formation Assay (In Vitro Angiogenesis). [Link]
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Georgakoudi, I., & Lin, C. P. (2007). In Vivo Flow Cytometry. ResearchGate. [Link]
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Al-Mokadem, A. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... MDPI. [Link]
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Emery Pharma. (2024). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Donovan, M. G., et al. (2017). Endothelial cell tube formation assay for the in vitro study of angiogenesis. PubMed. [Link]
- Google Patents. (2012). Synthetic method of biphenylacetic acid.
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Hill, S. A., Williams, K. B., & Denekamp, J. (1989). Vascular collapse after flavone acetic acid: a possible mechanism of its anti-tumour action. PubMed. [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]
-
IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
Tan, H. Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
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Li, D., et al. (2023). Selective Antifungal Activity and Fungal Biofilm Inhibition of Tryptophan Center Symmetrical Short Peptide. MDPI. [Link]
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AMDbook.org. Vascular disrupting agents. [Link]
-
Andersson, K. E., et al. (2007). Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat. PubMed Central. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
Arora, M., & Kumar, S. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Charles River Laboratories. Oncology In Vivo Imaging. [Link]
-
Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. [Link]
-
Microbiology - Simply. (2020). Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). YouTube. [Link]
-
Al-Ghorbani, M., et al. (2023). Hybridization of the effective pharmacophores for treatment of epilepsy... NIH. [Link]
-
Kretzschmann, V. K., & Fürst, R. (2013). Chemical structures of plant-derived vascular disrupting agents. ResearchGate. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
-
CWHM, et al. (2024). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. PubMed Central. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
YouTube. (2024). Webinar: Simultaneous Real-time In Vivo Imaging of Tumor Growth and TME in Live Mouse Models. [Link]
-
Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. [Link]
-
Bio-protocol. (2020). 4.7. Carrageenan-Induced Paw Edema Test. [Link]
-
ibidi. Angiogenesis Assays | Tube Formation Assay. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flavonoid-Inspired Vascular Disrupting Agents: Exploring Flavone-8-Acetic Acid and Derivatives in the New Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. scribd.com [scribd.com]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Vascular collapse after flavone acetic acid: a possible mechanism of its anti-tumour action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vascular disrupting agents | amdbook.org [amdbook.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 19. ibidi.com [ibidi.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Image-Based Experimental Measurement Techniques to Characterize Velocity Fields in Blood Microflows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. criver.com [criver.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 31. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (3'-Ethoxy-biphenyl-2-yl)-acetic Acid Derivatives
Status: Online Operator: Senior Application Scientist Topic: Synthesis Optimization & Troubleshooting Ticket ID: BPH-2YL-OPT-2024
System Overview & Chemical Logic
Welcome to the technical support hub for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid . This molecule presents a classic "ortho-effect" challenge in medicinal chemistry. Unlike para-substituted biphenyls (like Felbinac), the 2-yl (ortho) positioning creates significant steric strain at the coupling site, often stalling the catalytic cycle during the oxidative addition or transmetalation steps.
Furthermore, the 3'-ethoxy group on the boronic acid partner increases electron density, making the boronic acid nucleophilic but also susceptible to protodeboronation (loss of the boron group before coupling).
This guide is structured as a series of "Support Tickets" addressing the most common failure modes reported by our users.
Workflow Visualization
The following diagram outlines the optimized synthetic pathway and critical decision points.
Figure 1: Optimized synthetic workflow. Note the use of the ester-protected Partner A to prevent catalyst poisoning by the free carboxylic acid.
Support Tickets & Troubleshooting
Ticket #001: Reaction Stalls at 40-60% Conversion
User Report: "I am using Pd(PPh3)4 with Na2CO3 in DMF/Water. The reaction starts well but stops after 4 hours. Adding more catalyst doesn't help."
Root Cause Analysis: The "2-yl" ortho-substitution creates a steric wall. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) possess ligands (PPh3) that are cone-shaped but not bulky enough to force the reductive elimination step in crowded systems. They also lack the electron-richness required to facilitate oxidative addition into the hindered ortho-bromide.
Resolution Protocol: Switch to a Buchwald Precatalyst system.
-
Catalyst: Use SPhos Pd G2 (0.5 - 2.0 mol%).
-
Why: SPhos is an electron-rich, bulky biaryl phosphine ligand. It forms a "monoligated" Pd(0) species that is highly active for oxidative addition and creates a pocket that accelerates the coupling of hindered substrates [1, 5].
-
-
Base: Switch to K3PO4 (Tribasic Potassium Phosphate) .
-
Why: Phosphate is efficient at activating the boronic acid without being as hygroscopic or harsh as strong hydroxides, which can degrade the ester before coupling is complete.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Why: A biphasic system often helps protect the catalyst from deactivation.
-
Ticket #002: "Missing Ring" Impurity (Protodeboronation)
User Report: "My LCMS shows a large peak corresponding to ethoxybenzene (MW 122). I am losing my boronic acid starting material."
Root Cause Analysis: This is Protodeboronation .[1][2] The 3'-ethoxy group donates electrons into the phenyl ring, making the carbon-boron bond more susceptible to hydrolysis, especially under aqueous basic conditions and high temperatures [3, 4]. The boronic acid is replaced by a proton, effectively "killing" the starting material.
Resolution Protocol:
-
Charge Order: Do not mix the Boronic Acid and Base in water and let them sit. Add the Base last, or use a syringe pump to add the Boronic Acid slowly to the catalyst/halide mixture.
-
Boronate Esters: If the boronic acid is too unstable, convert it to a Pinacol Boronate Ester first. Pinacol esters are significantly more resistant to protodeboronation than free boronic acids [3].
-
Anhydrous Conditions: If the problem persists, switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in dry THF or Dioxane. Fluoride activates the boron without the presence of water protons required for the deboronation mechanism.
Ticket #003: Difficulty Purifying the Final Acid
User Report: "Column chromatography is difficult; the acid streaks and co-elutes with impurities."
Root Cause Analysis: Carboxylic acids interact strongly with silica gel, causing peak tailing. Furthermore, biaryl byproducts (homocoupling) often have similar Rf values in standard non-polar solvents.
Resolution Protocol: Avoid chromatography for the final step. Use Chemical Purification (Acid-Base Extraction) .
Step-by-Step Protocol:
-
Saponification Workup: After hydrolyzing the ester (using LiOH), rotary evaporate the organic solvent (THF/Dioxane). You are left with the Lithium salt of your product in the aqueous phase.
-
Wash (Basic): Dilute the aqueous residue with water. Wash with Ethyl Acetate or MTBE.
-
Result: Non-acidic impurities (homocoupled biaryls, de-halogenated starting materials, phosphine oxides) move into the organic layer. Discard the organic layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH ~2.
-
Result: The target molecule protonates and precipitates or oils out.
-
-
Extraction (Acidic): Extract the cloudy aqueous mixture with Ethyl Acetate.
-
Final Polish: Dry the organic layer (Na2SO4) and concentrate. If necessary, recrystallize from a mixture of Hexanes/Ethyl Acetate.
Optimized Experimental Data
The following table summarizes the comparison of catalytic systems for the coupling of Methyl 2-(2-bromophenyl)acetate and (3-ethoxyphenyl)boronic acid.
| Catalyst System | Ligand Type | Yield (Isolated) | Reaction Time | Notes |
| Pd(PPh3)4 / Na2CO3 | Standard Phosphine | 35% | 24 h | Stalled conversion; significant homocoupling. |
| Pd(dppf)Cl2 / K2CO3 | Bidentate Ferrocene | 68% | 12 h | Better stability; moderate yield. |
| SPhos Pd G2 / K3PO4 | Bulky Biaryl (Buchwald) | 92% | 2 h | Recommended. Rapid conversion; minimal deboronation. |
| XPhos Pd G2 / K3PO4 | Bulky Biaryl | 88% | 3 h | Good alternative; slightly slower than SPhos for this specific substrate. |
Mechanistic Troubleshooting Diagram
Use this decision tree to diagnose failures in the catalytic cycle.
Figure 2: Diagnostic logic for Suzuki coupling failures involving ortho-substituted substrates.
References
-
Buchwald, S. L., et al. "SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Sigma-Aldrich Technical Bulletin, 2012 .
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165.
-
Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.
Sources
Technical Support Center: Scaling Up the Synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid
Welcome to the technical support center for the synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to confidently and successfully scale up this synthesis.
Synthesis Overview
The synthesis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The key steps involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the introduction and subsequent hydrolysis of an acetic acid moiety. Biphenyl derivatives are prevalent in medicinal chemistry, often serving as a fundamental scaffold in biologically active molecules.[1]
This guide will focus on a common and scalable synthetic route, highlighting critical parameters and potential challenges at each stage.
Synthetic Scheme```dot
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Caption: Troubleshooting workflow for low yield in the Suzuki coupling step.
Q1: My Suzuki-Miyaura coupling reaction has a very low yield. What are the likely causes?
A1: Low yields in Suzuki couplings are a frequent issue and can stem from several factors. [2]Here's a systematic approach to troubleshooting:
-
Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to the oxidation of the Pd(0) active species, effectively killing the catalyst.
-
Solution: Ensure your solvent and reaction mixture are thoroughly purged with an inert gas (nitrogen or argon) for at least 30 minutes before adding the catalyst. [2]* Inactive Catalyst: The palladium catalyst itself may have degraded over time, especially if not stored under an inert atmosphere.
-
Solution: Use a fresh batch of catalyst or a different, more stable palladium source. For challenging couplings, consider using more advanced catalyst systems with specialized ligands.
-
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation. [3] * Solution: While potassium carbonate is a common choice, for less reactive aryl bromides, a stronger base like cesium carbonate or potassium phosphate might be necessary. [2]Ensure the base is finely powdered and dry.
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
-
Solution: A mixture of an organic solvent like toluene or dioxane with water is standard. The ratio can be optimized; sometimes a higher water content can be beneficial. [4]* Reaction Temperature: The temperature needs to be high enough to drive the reaction but not so high as to cause decomposition of the reactants or catalyst.
-
Solution: For aryl bromides, a temperature of 80-100 °C is typical. If the reaction is sluggish, a modest increase in temperature might help.
-
Q2: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?
A2: The homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen. [2]
-
Strictly Anaerobic Conditions: As mentioned above, rigorous degassing is the first line of defense.
-
Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion, but a large excess can lead to more homocoupling.
-
Order of Addition: Adding the palladium catalyst last to the degassed mixture of all other reagents can sometimes minimize side reactions.
Q3: The hydrolysis of the ethyl ester is incomplete. What should I do?
A3: Incomplete hydrolysis can be due to insufficient base, reaction time, or steric hindrance.
-
Increase Base Equivalents: Ensure you are using a sufficient molar excess of sodium hydroxide (typically 1.5-2.0 equivalents).
-
Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present after the standard reaction time, allow it to stir for longer.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can accelerate the rate of hydrolysis.
-
Alternative Hydrolysis Conditions: If basic hydrolysis is problematic, acidic hydrolysis (e.g., with aqueous HCl in dioxane) can be an alternative, though it may require harsher conditions.
Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities can include unreacted starting materials, byproducts from the Suzuki reaction, and residual catalyst.
-
Residual Palladium: The final product can be contaminated with palladium residues, which can be problematic for pharmaceutical applications.
-
Solution: After the Suzuki coupling, washing the organic phase with an aqueous solution of a sulfur-containing ligand like thiourea or L-cysteine can help to scavenge residual palladium. Activated carbon treatment can also be effective.
-
-
Boronic Acid Byproducts: Boronic acids and their byproducts are generally water-soluble, especially under basic conditions. [3] * Solution: A thorough aqueous workup, including a basic wash, after the Suzuki coupling should remove the majority of these impurities.
-
Recrystallization: This is a powerful technique for purifying the final carboxylic acid product.
-
Solution: Experiment with different solvent systems for recrystallization. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane) is often effective. [5]
-
Frequently Asked Questions (FAQs)
Q: Can I use a different palladium catalyst for the Suzuki coupling? A: Yes, a variety of palladium catalysts can be used. Pd(PPh₃)₄ is a classic choice, but other common options include Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or pre-formed palladium-ligand complexes. The optimal choice will depend on the specific substrates and reaction conditions. Nickel catalysts can also be an alternative to palladium. [6] Q: Is it necessary to use a boronic acid, or can I use a boronic ester? A: Boronic esters, such as pinacol esters, are often more stable and easier to handle and purify than boronic acids. [7]They are excellent coupling partners in Suzuki reactions and can sometimes give higher yields, especially if the corresponding boronic acid is prone to decomposition. [7] Q: What is the role of water in the Suzuki coupling reaction? A: Water plays a complex role. It helps to dissolve the inorganic base (like K₂CO₃) and can influence the catalytic cycle. The presence of water is often beneficial and can accelerate the reaction. [4]However, for some specific applications, anhydrous conditions are used.
Q: How can I monitor the progress of the reactions? A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q: What are the key safety precautions I should take? A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.
-
Concentrated acids and bases are corrosive. Handle them with caution.
-
Be aware of the flammability of the organic solvents used.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
- Google Patents. (n.d.). US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide.
- Hergueta, A. R., et al. (2003). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 59(7), o938-o939.
- Google Patents. (n.d.). US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide).
-
Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
MDPI. (n.d.). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
-
Chemsrc. (2025, August 25). 2-Bromophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]
-
ResearchGate. (2025, October 16). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2023, June 10). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ResearchGate. (2006, August 20). (PDF) Removal of acetic acid with amine extractants from fermentation broth using hydrophobic hollow-fiber membrane contactor. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
- Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
ResearchGate. (2020, April 21). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022, August 15). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Uncharted Territory: The Biological Activity of (3'-Ethoxy-biphenyl-2-yl)-acetic Acid Analogs Remains Largely Unexplored
Despite a comprehensive search of scientific literature and chemical databases, a significant information gap exists regarding the specific biological activities of (3'-Ethoxy-biphenyl-2-yl)-acetic acid and its direct analogs. While the broader class of biphenyl acetic acid derivatives has been investigated for various therapeutic properties, including anti-inflammatory and analgesic effects, specific experimental data for the title compound and its closely related structures is not publicly available. This precludes a direct comparative analysis of their performance against other alternatives at this time.
The biphenyl acetic acid scaffold is a well-established pharmacophore in medicinal chemistry. A notable example is Felbinac, or biphenyl-4-ylacetic acid, a non-steroidal anti-inflammatory drug (NSAID) used topically to manage muscle pain and inflammation.[1][2] The therapeutic effects of many biphenyl acetic acid derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[3][4] However, the specific influence of the 3'-ethoxy and 2-acetic acid substitutions on the biphenyl backbone of the topic compound remains to be elucidated. The substitution pattern on the biphenyl rings can significantly alter the biological activity, potency, and selectivity of these compounds.[5][6]
The Scientific Landscape of Biphenyl Acetic Acid Derivatives
Biphenyl and its derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[7] The synthesis of various substituted biphenyl derivatives is an active area of research, with numerous methodologies developed to create novel compounds with potential therapeutic applications.[8]
The anti-inflammatory and analgesic effects of this class of compounds are often evaluated through a series of well-established in vitro and in vivo assays.
Standard Methodologies for Assessing Anti-inflammatory and Analgesic Activity
For researchers interested in exploring the potential of (3'-Ethoxy-biphenyl-2-yl)-acetic acid analogs, the following standard experimental protocols would be essential.
In Vitro Assay: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
A crucial initial step in characterizing the anti-inflammatory potential of novel compounds is to determine their ability to inhibit COX enzymes.
Experimental Protocol: Fluorometric COX Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[9][10]
-
Enzyme and Substrate Preparation:
-
Reconstitute purified COX-1 and COX-2 enzymes in a suitable assay buffer.
-
Prepare a solution of arachidonic acid (the substrate) in an appropriate solvent.
-
-
Inhibitor Preparation:
-
Dissolve the test compounds (e.g., (3'-Ethoxy-biphenyl-2-yl)-acetic acid analogs) and a reference NSAID (e.g., celecoxib for COX-2, ibuprofen for non-selective) in a suitable solvent to create stock solutions.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, a fluorescent probe, and the respective enzyme (COX-1 or COX-2) to each well.
-
Add the diluted test compounds or the reference inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for COX Inhibition Assay
Caption: Workflow of the carrageenan-induced paw edema model.
In Vivo Assay: Hot Plate Test for Analgesia
This method is used to evaluate the central analgesic activity of a compound. [11] Experimental Protocol: Hot Plate Test
-
Animal Acclimatization and Baseline:
-
Acclimate mice to the testing environment.
-
Determine the baseline pain response by placing each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and recording the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Compound Administration:
-
Administer the test compounds, a positive control (e.g., morphine), and a vehicle control to different groups of animals.
-
-
Post-Treatment Measurement:
-
At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction time.
-
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (% MPE) for each animal at each time point.
-
Analyze the data to determine if the test compounds significantly increase the pain threshold compared to the control group.
-
Future Directions and the Path Forward
The absence of published data on (3'-Ethoxy-biphenyl-2-yl)-acetic acid and its analogs presents a clear opportunity for novel research. The synthesis of a series of these compounds with variations in the ethoxy group position and other substitutions on the biphenyl rings would be the first logical step. Subsequent screening using the aforementioned in vitro and in vivo assays would provide the much-needed data to understand their structure-activity relationships.
Such studies would not only fill the current knowledge void but also potentially lead to the discovery of new chemical entities with improved efficacy and safety profiles for the management of inflammatory conditions and pain. For now, any discussion on the comparative performance of (3'-Ethoxy-biphenyl-2-yl)-acetic acid analogs remains speculative and awaits foundational experimental exploration.
References
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A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the quest for agents with potent anti-inflammatory and analgesic effects, coupled with a favorable safety profile, has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive comparative study of (3'-Ethoxy-biphenyl-2-yl)-acetic acid's close analog, lumiracoxib, a highly selective COX-2 inhibitor, and other related inhibitors. We will delve into its unique mechanism of action, compare its performance with other COX-2 inhibitors and traditional NSAIDs based on experimental and clinical data, and provide detailed protocols for relevant assays.
Introduction: The Significance of COX-2 Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the COX enzyme, which exists in two main isoforms: COX-1 and COX-2.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and are involved in platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2] This distinction formed the rationale for developing selective COX-2 inhibitors, aiming to provide anti-inflammatory and analgesic benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1][2]
Lumiracoxib, an arylalkanoic acid derivative and an analog of diclofenac, emerged as a potent and highly selective COX-2 inhibitor.[3][4] Its unique chemical structure, lacking the sulfonamide group common to other "coxibs" and possessing an acidic moiety, contributes to its distinct pharmacological profile.[3][5][6]
Mechanism of Action: A Divergent Binding Mode
The primary mechanism of action for lumiracoxib is the selective inhibition of the COX-2 enzyme, which in turn blocks the production of prostaglandins involved in pain and inflammation.[7] Unlike other COX-2 inhibitors such as celecoxib, lumiracoxib exhibits a different binding interaction with the COX-2 enzyme.[3][5] Its carboxylate group forms hydrogen bonds with Tyr385 and Ser530 at the active site of COX-2, a different site than that used by other coxibs.[5] This unique binding mode is thought to contribute to its high selectivity for COX-2 over COX-1.[3][4]
Signaling Pathway of COX-2 Inhibition
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition by Lumiracoxib.
Comparative Performance Analysis
The efficacy and safety of lumiracoxib have been extensively evaluated in numerous clinical trials, most notably the Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET).[3][5] This large-scale study provided crucial data for comparing lumiracoxib with traditional NSAIDs like naproxen and ibuprofen.
Efficacy
Clinical studies have demonstrated that lumiracoxib is an effective analgesic and anti-inflammatory agent for conditions such as osteoarthritis and acute pain.[6][8][9] Its efficacy is comparable to that of other selective COX-2 inhibitors and traditional NSAIDs at equipotent doses.[4][6][10]
Gastrointestinal Safety
A primary advantage of selective COX-2 inhibitors is their improved gastrointestinal (GI) safety profile compared to non-selective NSAIDs. The TARGET study showed that lumiracoxib was associated with a significantly lower incidence of upper GI ulcer complications compared to naproxen and ibuprofen.[5]
Cardiovascular Safety
The cardiovascular safety of COX-2 inhibitors has been a subject of intense scrutiny. The TARGET study suggested that lumiracoxib carries a cardiovascular risk similar to that of naproxen and ibuprofen.[4] However, the withdrawal of other coxibs like rofecoxib due to increased cardiovascular events has led to a class-wide concern.[1]
Hepatotoxicity: A Major Differentiating Factor
The most significant concern with lumiracoxib is its potential for severe liver injury.[3] Reports of serious hepatic adverse events, including liver failure and the need for transplantation, led to its withdrawal from the market in many countries.[3][6] This risk of hepatotoxicity is a critical differentiating factor when comparing lumiracoxib to other NSAIDs. The molecular structure of lumiracoxib, being similar to diclofenac, may be a contributing factor to this elevated risk.[6]
Comparative Data Summary
| Feature | Lumiracoxib | Celecoxib | Rofecoxib (Withdrawn) | Ibuprofen (Non-selective NSAID) | Naproxen (Non-selective NSAID) |
| Target | Highly Selective COX-2 | Selective COX-2 | Selective COX-2 | COX-1 and COX-2 | COX-1 and COX-2 |
| Efficacy | Comparable to NSAIDs | Comparable to NSAIDs | Comparable to NSAIDs | Effective | Effective |
| GI Safety | Superior to NSAIDs | Superior to NSAIDs | Superior to NSAIDs | Higher risk of GI events | Higher risk of GI events |
| CV Safety | Similar risk to NSAIDs | Debated, potential risk | Increased risk | Lower risk than rofecoxib | Lower risk than rofecoxib |
| Hepatotoxicity | High Risk | Lower Risk | Lower Risk | Low Risk | Low Risk |
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key in vitro assays used to characterize COX inhibitors.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of an inhibitor.
Experimental Workflow: COX Inhibition Assay
Caption: Step-by-step workflow for the in vitro COX-1/COX-2 inhibition assay.
Protocol:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the appropriate concentration in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor (e.g., lumiracoxib) in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.
-
Pre-incubation: In a 96-well plate, add the enzyme solution and the test inhibitor at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor). Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Cell-Based Assay for COX Inhibition
This assay provides a more physiologically relevant system to assess the activity of inhibitors in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line, such as human A549 cells (which express COX-2 upon stimulation) or human platelets (for COX-1 activity).
-
Cell Stimulation (for COX-2): For A549 cells, induce COX-2 expression by treating the cells with a pro-inflammatory stimulus like interleukin-1β (IL-1β) for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a specified period.
-
Arachidonic Acid Addition: Add arachidonic acid to the cell culture medium.
-
Sample Collection: After a defined incubation time, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the IC50 value for the inhibition of PGE2 production.
Conclusion and Future Perspectives
Lumiracoxib stands as a compelling case study in the development of selective COX-2 inhibitors. Its unique chemical structure and binding mode conferred high selectivity and potent anti-inflammatory effects. However, the significant risk of hepatotoxicity ultimately led to its restricted use. This underscores the critical importance of thorough safety profiling in drug development.
Future research in this area should focus on designing novel COX-2 inhibitors that retain high selectivity and efficacy while minimizing off-target effects, particularly hepatotoxicity and cardiovascular risks. A deeper understanding of the structural determinants of these adverse effects will be crucial for the rational design of safer and more effective anti-inflammatory drugs.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide to (3'-Ethoxy-biphenyl-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly within the realm of anti-inflammatory agents, understanding the selectivity and cross-reactivity profile of a new chemical entity is paramount. This guide provides a comprehensive comparative analysis of (3'-Ethoxy-biphenyl-2-yl)-acetic acid , a novel biphenyl acetic acid derivative. While direct experimental data on this specific compound is not yet widely available, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) allows for a predictive framework to guide its investigation. Biphenyl acetic acid and its derivatives have a well-documented history as anti-inflammatory, analgesic, and antipyretic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
This guide will delve into the predicted primary targets of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, outline detailed experimental protocols to ascertain its activity and selectivity, and explore potential off-target interactions. By situating this novel compound within the context of established NSAIDs, we aim to provide a robust roadmap for its preclinical evaluation.
Predicted Primary Targets: The Cyclooxygenase Isoforms
The core structure of (3'-Ethoxy-biphenyl-2-yl)-acetic acid strongly suggests that its primary pharmacological targets are the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS). These enzymes are responsible for the conversion of arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues, COX-1 plays a crucial role in physiological processes such as maintaining the integrity of the gastrointestinal mucosa and renal function.
-
COX-2: This isoform is typically undetectable in most tissues under normal conditions but is induced by inflammatory stimuli.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while many of the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. Therefore, determining the relative inhibitory activity of (3'-Ethoxy-biphenyl-2-yl)-acetic acid against COX-1 and COX-2 is a critical first step in evaluating its therapeutic potential and safety profile.
Comparative Selectivity Profile
The table below presents a hypothetical comparative selectivity profile of (3'-Ethoxy-biphenyl-2-yl)-acetic acid against a panel of known NSAIDs. The IC50 values (the concentration of a drug that inhibits enzyme activity by 50%) are used to determine the COX-2/COX-1 selectivity ratio. A higher ratio indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid | Hypothetical | Hypothetical | Hypothetical |
| Ibuprofen | 13 | 344 | 26.5 |
| Diclofenac | 0.06 | 0.01 | 0.17 |
| Celecoxib | 15 | 0.04 | 0.0027 |
| Felbinac (Biphenyl-4-yl-acetic acid) | 5.2 | 1.8 | 0.35 |
Note: The values for Ibuprofen, Diclofenac, and Celecoxib are representative values from the literature and may vary depending on the assay conditions. The values for Felbinac are included as a structurally related comparator.
Experimental Workflows for Determining COX Inhibition
To experimentally determine the COX inhibitory activity and selectivity of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, a stepwise approach is recommended.
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
Detailed Protocol for Fluorometric COX Activity Assay
This protocol is adapted from commercially available kits and provides a sensitive method to detect the peroxidase activity of COX.
1. Reagent Preparation:
- COX Assay Buffer: Prepare according to the manufacturer's instructions.
- COX Probe: Typically a fluorogenic substrate, provided in DMSO.
- COX Cofactor: Dilute shortly before use in COX Assay Buffer.
- Arachidonic Acid (Substrate): Prepare a solution by dissolving in NaOH and diluting with purified water.
- Test Compound: Prepare a serial dilution of (3'-Ethoxy-biphenyl-2-yl)-acetic acid in DMSO.
- Enzymes: Use purified recombinant human or ovine COX-1 and COX-2.
2. Assay Procedure (96-well plate format):
- To separate wells, add the COX Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme.
- Add the test compound at various concentrations to the sample wells. Add a vehicle control (DMSO) to the control wells.
- Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the diluted Arachidonic Acid solution to all wells.
- Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 15-30 minutes.
3. Data Analysis:
- Calculate the rate of reaction (slope of the kinetic curve) for each concentration of the test compound.
- Normalize the data to the vehicle control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value for each COX isoform.
- Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Potential Cross-Reactivity and Off-Target Effects
While COX inhibition is the most probable mechanism of action, it is crucial to investigate potential off-target effects to build a comprehensive safety profile. The structural class of biphenyl acetic acid derivatives has been associated with other biological activities. A broad off-target screening is a vital step in preclinical drug development.
Potential Off-Target Families for NSAIDs:
-
Gamma-Hydroxybutyric Acid (GHB) Receptors: Some phenylacetic acid NSAIDs, like diclofenac, have been shown to bind to GHB binding sites in the brain.
-
Phosphodiesterases (PDEs): Certain NSAIDs, such as sulindac, can inhibit PDEs, which may contribute to their anticancer effects.
-
Nuclear Receptors: Some NSAIDs can interact with nuclear receptors, influencing gene expression.
-
Ion Channels: Off-target effects on various ion channels have been reported for some NSAIDs.
Experimental Workflow for Off-Target Screening
A tiered approach is recommended for assessing the cross-reactivity of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
Caption: Tiered workflow for off-target screening.
Detailed Protocol for a Radioligand Binding Assay (Example for Hit Confirmation)
This protocol is a standard method for determining the affinity of a compound for a specific receptor.
1. Reagent Preparation:
- Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (identified from the broad panel screen).
- Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.
- Test Compound: Prepare a serial dilution of (3'-Ethoxy-biphenyl-2-yl)-acetic acid.
- Assay Buffer: A buffer optimized for the specific receptor binding.
2. Assay Procedure:
- In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or vehicle.
- Incubate the plate for a specific time at a defined temperature to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from unbound radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a one-site competition binding model to determine the Ki (inhibitory constant).
Conclusion
(3'-Ethoxy-biphenyl-2-yl)-acetic acid, as a novel derivative in a well-established class of anti-inflammatory agents, holds therapeutic promise. However, a thorough and systematic evaluation of its selectivity and cross-reactivity is essential for its successful development. By following the predictive framework and detailed experimental protocols outlined in this guide, researchers can efficiently characterize the pharmacological profile of this compound. The initial focus on COX-1 and COX-2 selectivity will provide a strong indication of its potential efficacy and safety. Subsequently, a comprehensive off-target screening will be crucial to identify any potential liabilities and to fully understand the compound's mechanism of action. This structured approach will enable a data-driven progression of (3'-Ethoxy-biphenyl-2-yl)-acetic acid from a promising chemical entity to a potential therapeutic candidate.
References
- U.S. Patent No. US7038078B2. (2006). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
- Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., Caputo, A., Zampiron, A., & Carrara, M. (2003).
A Senior Application Scientist's Guide to Benchmarking (3'-Ethoxy-biphenyl-2-yl)-acetic acid
An Objective Performance Comparison for Drug Discovery Professionals
Executive Summary
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a novel non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the biphenylacetic acid class of molecules. Its structural similarity to established NSAIDs, such as Felbinac, suggests a primary mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comprehensive framework for benchmarking the in vitro performance of (3'-Ethoxy-biphenyl-2-yl)-acetic acid against key comparators: its parent compound Felbinac, the non-selective NSAID Ibuprofen, and the COX-2 selective inhibitor Celecoxib. We will detail the essential experimental protocols, explain the scientific rationale behind methodological choices, and present a logical workflow for generating robust, comparative data. The ultimate goal is to equip researchers with the tools to accurately assess the compound's potency, selectivity, and potential therapeutic window.
Introduction: The Rationale for Selective COX Inhibition
Non-steroidal anti-inflammatory drugs are cornerstone therapeutics for managing pain and inflammation. Their primary target is the cyclooxygenase (COX) enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation.[1][2] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal and platelet function.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.[4][5]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while common side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[1][2] This dichotomy has driven the development of COX-2 selective inhibitors ("coxibs") with the aim of providing safer anti-inflammatory agents.[1][3]
(3'-Ethoxy-biphenyl-2-yl)-acetic acid is a derivative of Felbinac, a known non-selective COX inhibitor.[6] The addition of an ethoxy group represents a structural modification aimed at potentially improving the compound's inhibitory profile. This guide outlines the necessary in vitro assays to determine if this modification enhances potency or shifts selectivity towards the desired COX-2 isoform, a critical step in evaluating its potential as a next-generation NSAID.
Mechanism of Action: The Prostaglandin Synthesis Pathway
The core mechanism for this class of compounds is the competitive inhibition of the COX enzymes' active site. By blocking this site, the drug prevents arachidonic acid from being converted into the unstable intermediate Prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[7] The degree of inhibition of COX-1 versus COX-2 determines the drug's efficacy and side-effect profile.
Caption: Prostaglandin synthesis pathway and points of COX inhibition.
Benchmarking Methodology: A Validated Workflow
To objectively assess the performance of (3'-Ethoxy-biphenyl-2-yl)-acetic acid, a multi-assay approach is required. This workflow ensures that data on potency, selectivity, and cellular effects are generated in a controlled and comparable manner.
Caption: Experimental workflow for benchmarking COX inhibitor performance.
Assay 1: Direct Enzyme Inhibition (COX-1/COX-2 Assay)
Objective: To determine the direct inhibitory potency (IC50) of the test compounds on purified COX-1 and COX-2 enzymes. This cell-free assay provides the cleanest measure of direct enzyme interaction.
Protocol:
-
Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and test compounds in the appropriate assay buffer as per manufacturer instructions (e.g., a fluorometric inhibitor screening kit).[8]
-
Compound Plating: Prepare a serial dilution of (3'-Ethoxy-biphenyl-2-yl)-acetic acid and the comparator compounds (Felbinac, Ibuprofen, Celecoxib) in a 96-well plate. Include wells for "enzyme control" (no inhibitor) and "background" (no enzyme).[9]
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10-15 minutes at 25°C) to allow for inhibitor binding.
-
Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.
-
Detection: After a set incubation time, measure the output signal (e.g., fluorescence at Ex/Em = 535/587 nm), which is proportional to the amount of prostaglandin produced.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Assay 2: Cellular Prostaglandin E2 (PGE2) Production
Objective: To measure the functional effect of the compounds on prostaglandin production in a relevant cellular context. This assay confirms that the compound can penetrate cell membranes and inhibit COX enzymes in a more biologically complex environment.
Protocol:
-
Cell Culture: Seed a suitable cell line, such as human monocyte-like cells (e.g., U937) or macrophages (e.g., RAW 264.7), in 96-well plates and allow them to adhere.
-
Induction of COX-2: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for several hours to induce the expression of the COX-2 enzyme.
-
Compound Treatment: Remove the LPS-containing media and add fresh media containing serial dilutions of the test and comparator compounds. Incubate for 1-2 hours.
-
PGE2 Production: Add arachidonic acid to the wells to provide the substrate for PGE2 synthesis and incubate for a specified time (e.g., 30 minutes).
-
Supernatant Collection: Collect the cell culture supernatant, which now contains the secreted PGE2.
-
PGE2 Quantification (ELISA): Quantify the amount of PGE2 in each supernatant sample using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][10] The signal in this assay is inversely proportional to the amount of PGE2 present.[7]
-
Data Analysis: Generate a standard curve from the known PGE2 standards. Use this curve to calculate the PGE2 concentration in each sample. Determine the IC50 for the inhibition of PGE2 production for each compound.
Performance Comparison: Interpreting the Data
The data generated from these assays should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the key performance indicators for (3'-Ethoxy-biphenyl-2-yl)-acetic acid relative to its benchmarks.
Table 1: Hypothetical Performance Benchmarking Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index (COX-1/COX-2) | Cell-Based PGE2 Inhibition IC50 (nM) |
| (3'-Ethoxy-biphenyl-2-yl)-acetic acid | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Felbinac | 150 | 80 | 1.88 | 110 |
| Ibuprofen | 2,500 | 5,000 | 0.5 | 4,000 |
| Celecoxib | 4,000 | 40 | 100 | 55 |
Note: Values for Felbinac, Ibuprofen, and Celecoxib are representative and may vary based on specific assay conditions.
Interpreting the Results:
-
Potency: Lower IC50 values indicate higher potency. A significantly lower COX-2 IC50 for the test compound compared to Felbinac would suggest the ethoxy modification enhances its desired activity.
-
Selectivity: The COX-2 Selectivity Index is a critical parameter. A value > 1 indicates selectivity for COX-2 over COX-1. A high selectivity index, approaching that of Celecoxib, would be a highly desirable outcome, suggesting a potentially improved gastrointestinal safety profile.[1]
-
Cellular Efficacy: The cell-based PGE2 inhibition IC50 confirms that the compound is active in a biological system. This value should ideally be close to the direct COX-2 enzyme inhibition IC50, indicating good cell permeability and functional activity.
Conclusion
This guide provides a robust and scientifically grounded framework for benchmarking the performance of (3'-Ethoxy-biphenyl-2-yl)-acetic acid. By systematically evaluating its potency and selectivity against well-characterized comparators, researchers can make informed decisions about its potential as a therapeutic candidate. A successful outcome would be the demonstration of high potency (low COX-2 IC50) coupled with a high COX-2 selectivity index, positioning the compound for further preclinical development.
References
-
Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC (PubMed Central) URL: [Link]
-
Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]
-
Title: Cox-2 Inhibitors Source: ResearchGate URL: [Link]
-
Title: Prostaglandin E2 ELISA Kit Source: RayBiotech URL: [Link]
-
Title: In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants Source: Academic Journals URL: [Link]
-
Title: Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL: [Link]
-
Title: In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants Source: ResearchGate URL: [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. academicjournals.org [academicjournals.org]
- 10. raybiotech.com [raybiotech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
